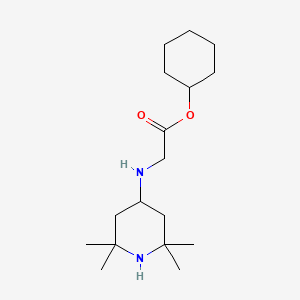

![molecular formula C15H10FN3OS B5508508 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide and related compounds involves combining nicotinic acid with sulfur-containing thiophene or thiazole rings, leading to a series of derivatives with potential fungicidal activities. Such derivatives are identified and characterized through spectroscopic methods, including 1H NMR, 13C NMR, and HRMS spectra, indicating a meticulous design and synthesis process aimed at enhancing biological activity (Wu et al., 2022).

Molecular Structure Analysis

Structural characterization of nicotinamide derivatives, including those incorporating thiazole rings, is essential for understanding their biological activity. X-ray crystallography, 1D and 2D NMR techniques, UV-Visible and IR spectroscopies, and elemental analysis are employed to detail the molecular structure. Such comprehensive analysis aids in elucidating the compound's mechanism of action and potential for modification to enhance efficacy (Burnett, Johnston, & Green, 2015).

Chemical Reactions and Properties

The chemical reactivity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide derivatives is influenced by their structure, with the presence of fluorophenyl and thiazole rings offering unique sites for further chemical modification. These structural elements are crucial for the compound's fungicidal, anti-inflammatory, and anticancer activities, demonstrating a relationship between chemical structure and biological function (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, including solubility, melting points, and crystal structure, are determined through various analytical techniques. These properties are essential for the compound's application in biological systems, influencing its bioavailability and efficacy as a potential therapeutic agent (Hökelek, Çaylak, & Necefoğlu, 2008).

Chemical Properties Analysis

Nicotinamide derivatives exhibit a wide range of chemical properties, including their reactivity towards other compounds, stability under various conditions, and the ability to form co-crystals with other molecules. These properties are crucial for their potential therapeutic applications, requiring detailed investigation to optimize their use (Zhang et al., 2020).

Scientific Research Applications

Fungicidal Activity

- N-(thiophen-2-yl) nicotinamide derivatives, including compounds related to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide, have shown promising fungicidal activities. For instance, specific compounds in this class exhibited excellent fungicidal activities against cucumber downy mildew, surpassing some commercial fungicides (Wu et al., 2022).

Structural Characterization and Biological Activity

- Nicotinamides, including similar structures, have been utilized as antimicrobial agents and inhibitors of biological processes. The structural characterization of these compounds is crucial in understanding their biological activity, which includes antimicrobial, antioxidant, and anti-inflammatory properties (Burnett et al., 2015).

Antileukemic Activity

- Studies have explored the impact of nicotinamide and related compounds on the antileukemic activity of 2-amino-1,3,4-thiadiazole. These studies suggest that certain nicotinamide analogs can influence leukemia treatment outcomes (Oettgen et al., 1960).

Neuronal Cell Protection

- Some derivatives of nicotinamide have been investigated for their neuroprotective properties. For instance, a specific Na+/Ca2+ exchange inhibitor derived from nicotinamide showed potential in protecting against neuronal cell damage (Iwamoto & Kita, 2006).

Antiproliferative and Apoptosis-Inducing Agents

- Certain nicotinamide derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, indicating their potential as cancer treatment agents (Zhang et al., 2018).

Antimicrobial Activity

- Nicotinamide-thiazole derivatives have shown significant antimicrobial activity, indicating their potential use in addressing bacterial and fungal infections (Venkatasubramanian et al., 2019).

properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYYJTFNFCOQCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)

![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)

![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)

![4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5508481.png)

![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5508497.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)

![2-(3-methoxypropyl)-9-(5-propyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5508499.png)

![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)